Increased Lipophilicity and Molecular Weight Differentiate the 4-Bromo-3-fluorophenyl Compound from the Unsubstituted Phenyl Analog
The target compound exhibits an XLogP3-AA value of 1.0, representing a 0.8 log unit increase in lipophilicity compared to the unsubstituted 2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol (CAS 16017-63-3, XLogP3-AA = 0.2) [1][2]. This difference shifts the target compound into the more favorable lipophilicity range (LogP 1–3) for CNS penetration, while the unsubstituted analog falls below the generally accepted lower threshold for optimal passive blood-brain barrier permeability [1]. Additionally, the molecular weight difference of 96.89 g/mol (367.24 vs. 270.35 g/mol) reflects the bromine and fluorine atom contributions, which increase the compound's potential for halogen bonding interactions with target proteins [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0; MW = 367.24 g/mol |
| Comparator Or Baseline | 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol (CAS 16017-63-3): XLogP3-AA = 0.2; MW = 270.35 g/mol |
| Quantified Difference | ΔLogP = +0.8; ΔMW = +96.89 g/mol |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) |
Why This Matters
The 0.8 log unit increase pushes the compound into the CNS-optimal lipophilicity window (LogP 1–3), directly influencing brain penetration potential and target engagement in neuronal receptor screening campaigns.
- [1] PubChem Compound Summary for CID 67386104, 2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 668789, 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol (CAS 16017-63-3). National Center for Biotechnology Information (2026). View Source
